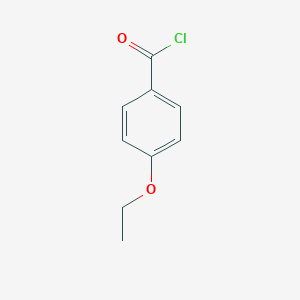

4-Ethoxybenzoyl chloride

Vue d'ensemble

Description

4-Ethoxybenzoyl chloride is an organic compound with the molecular formula C9H9ClO2This compound is typically a colorless to pale yellow liquid and is used as an intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Ethoxybenzoyl chloride can be synthesized through the reaction of 4-ethoxybenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the 4-ethoxybenzoic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux until the reaction is complete .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the process .

Analyse Des Réactions Chimiques

Reactivity with Organometallic Reagents

4-Methoxybenzoyl chloride reacts with n-BuLi in THF at –78°C to form ketones via nucleophilic addition (e.g., with aryl bromides) .

Example Reaction Pathway :

-

Step 1 : 1-Bromo-4-methoxybenzene + n-BuLi → Aryl lithium intermediate.

-

Step 2 : Quenching with 4-methoxybenzoyl chloride → Diarylmethanone product (63% yield) .

This suggests 4-ethoxybenzoyl chloride could similarly participate in Friedel-Crafts or Grignard-type reactions.

Chlorination Behavior

Direct chlorination of 4-methoxybenzoyl chloride with molecular chlorine (Cl₂) at 150–225°C produces 4-trichloromethoxybenzoyl chloride without catalysts :

| Parameter | Details |

|---|---|

| Temperature Range | 150–225°C (optimal: 170–210°C) |

| Reaction Time | 3–12 hours |

| Yield | 78–89% |

This radical-initiated process highlights the stability of the methoxy group under harsh conditions, which may differ for ethoxy analogs due to steric effects.

Hydrolysis and Stability

4-Methoxybenzoyl chloride is moisture-sensitive , reacting exothermically with water to form 4-methoxybenzoic acid and HCl . Ethoxy derivatives would exhibit similar hydrolysis:

Hydrolysis Reaction :

Comparative Data Table

Research Gaps

No direct studies on this compound were identified in the provided sources. Experimental validation is needed for:

-

Kinetics of ethoxy-specific reactions.

-

Steric effects in coupling reactions.

-

Stability under radical chlorination conditions.

Applications De Recherche Scientifique

Synthesis Applications

4-Ethoxybenzoyl chloride serves as a crucial reagent in organic synthesis. Its primary applications include:

- Preparation of Esters : Through acylation reactions with alcohols, it facilitates the formation of various esters, which are significant in both industrial and pharmaceutical applications.

- Synthesis of Amides : Reacting with amines allows for the production of amides, which are essential building blocks in drug design and agrochemical formulations .

Pharmaceutical Applications

The compound is extensively studied for its potential in pharmaceutical chemistry:

- Drug Development : By modifying amino acids or peptides, this compound can alter biological functions, aiding in the design of new therapeutic agents. For instance, its acylation reactions can enhance the efficacy of peptide-based drugs by improving their stability and bioavailability.

- Case Study - Peptide Modification : Research has indicated that acylation with this compound can significantly influence the pharmacokinetic properties of certain peptides, leading to improved therapeutic outcomes.

Agrochemical Applications

In agrochemistry, this compound is used to synthesize various agrochemical compounds:

- Pesticide Formulations : The compound can be utilized to create active ingredients in pesticides by modifying existing molecules to enhance their efficacy against pests.

Material Science Applications

This compound finds applications in material science as well:

- Polymer Chemistry : It is employed as a reagent in the synthesis of polymers where specific functional groups are required to impart desired properties to the materials.

Mécanisme D'action

The mechanism of action of 4-ethoxybenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of amides, esters, and thioesters, where the compound transfers its acyl group to the nucleophile .

Comparaison Avec Des Composés Similaires

4-Methoxybenzoyl chloride: Similar in structure but with a methoxy group instead of an ethoxy group.

4-Fluorobenzoyl chloride: Contains a fluorine atom instead of an ethoxy group.

4-Nitrobenzoyl chloride: Contains a nitro group instead of an ethoxy group.

Uniqueness: 4-Ethoxybenzoyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and the properties of the resulting products. The ethoxy group can provide different steric and electronic effects compared to other substituents like methoxy, fluoro, or nitro groups .

Activité Biologique

4-Ethoxybenzoyl chloride (C9H9ClO2) is an aromatic acyl chloride that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure allows for various modifications that can enhance its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H9ClO2

- Molecular Weight : 182.62 g/mol

- Appearance : Light yellow solid

- Solubility : Soluble in organic solvents like acetone and dichloromethane.

Synthesis

The synthesis of this compound typically involves the acylation of 4-ethoxybenzoic acid using thionyl chloride or phosgene as a chlorinating agent. The general reaction can be summarized as follows:

This method yields high purity and good yields, making it suitable for further biological evaluations.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds synthesized from this acyl chloride have shown efficacy against various protozoan parasites such as Trypanosoma cruzi and Leishmania donovani.

A notable study evaluated a series of benzoyl derivatives, including those derived from this compound, against P. falciparum (the causative agent of malaria). The results demonstrated moderate to high activity, with some compounds displaying a selective inhibition profile against resistant strains .

| Compound | Activity Against P. falciparum | Activity Against T. gondii |

|---|---|---|

| This compound Derivative 1 | Moderate | Weak |

| This compound Derivative 2 | High | Moderate |

Structure-Activity Relationships (SAR)

The SAR studies have been crucial in understanding how modifications to the 4-ethoxybenzoyl structure affect its biological activity. For example, substituents on the aromatic ring can significantly influence the potency and selectivity of these compounds against specific pathogens.

In one study, modifications at the para position of the benzene ring were found to enhance anti-leishmanial activity, suggesting that electronic effects and steric hindrance play critical roles in the biological efficacy of these compounds .

Case Study 1: Anti-Protazoal Activity

A detailed investigation was conducted on a series of compounds derived from this compound against T. b. rhodesiense, T. cruzi, and L. donovani. The study reported that several derivatives exhibited potent activity with IC50 values in low micromolar ranges. The most promising compound displayed an IC50 value of 0.5 µM against L. donovani, indicating its potential as a lead compound for further development .

Case Study 2: Toxicity Assessment

Toxicity studies were performed on selected derivatives using rat skeletal myoblasts (L6 cell line). The results indicated that while some compounds exhibited effective anti-protozoal activity, they also showed moderate cytotoxicity at higher concentrations. This highlights the importance of balancing efficacy with safety in drug development .

Propriétés

IUPAC Name |

4-ethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWQUESMILVIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167565 | |

| Record name | 4-Ethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-46-7 | |

| Record name | 4-Ethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16331-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.